molecular formula C10H21N B1618897 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- CAS No. 54518-97-7

1-Butanamine, 2-methyl-N-(2-methylbutylidene)-

Cat. No. B1618897
CAS RN: 54518-97-7
M. Wt: 155.28 g/mol
InChI Key: XHGDBHQTAMAGRU-UHFFFAOYSA-N
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Description

“1-Butanamine, 2-methyl-N-(2-methylbutylidene)-” is a chemical compound with the formula C10H21N . It is also known by other names such as N-(2-Methylbutylidene)-2-methylbutylamine, 2-Methyl-N-(2-methylbutylidene)-1-butanamine, and 2-Methyl-N-(2’-methylbutylidene)butanamine . The molecular weight of this compound is 155.2804 .


Molecular Structure Analysis

The molecular structure of “1-Butanamine, 2-methyl-N-(2-methylbutylidene)-” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is XHGDBHQTAMAGRU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Butanamine, 2-methyl-N-(2-methylbutylidene)-” include an enthalpy of formation at standard conditions (ΔfH°gas) and an enthalpy of vaporization at standard conditions (ΔvapH°) . The Log10 of Water solubility in mol/l is also provided .

Scientific Research Applications

Analytical Methods and Detection

  • A study by Kintz (1997) describes a procedure based on gas chromatography-mass spectrometry for identifying N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in biological specimens, providing insights into its excretion and detection methods (Kintz, 1997).
  • Noggle et al. (1991) discuss the similarities in infrared and mass spectra between MDMA and 1-(3,4-methylenedioxyphenyl)-2-butanamine, highlighting the challenge in differentiating these compounds in forensic analysis (Noggle et al., 1991).
  • Gentili et al. (2002) developed a method for simultaneous detection of amphetamine-like drugs including MBDB in hair using headspace solid-phase microextraction and gas chromatography-mass spectrometry, enhancing the detection capability in forensic contexts (Gentili et al., 2002).

Pharmacological Studies and Properties

  • Nichols et al. (1986) explored the pharmacological properties of alpha-ethyl phenethylamine derivatives including 1-(1,3-benzodioxol-5-yl)-2-butanamine, investigating their potential in facilitating psychotherapy (Nichols et al., 1986).
  • A study by Johnson et al. (1986) compared the effects of MDA, MDMA, and their derivatives on serotonin and dopamine release, providing insights into their neurochemical interactions (Johnson et al., 1986).

Substance Misuse and Legal Implications

  • Kronstrand (1996) identified MBDB in urine samples from drug users, highlighting its relevance in drug abuse contexts (Kronstrand, 1996).

Chemical and Physical Properties

  • Das et al. (1993) provided comprehensive data on the thermodynamic and thermophysical properties of organic nitrogen compounds including 1- and 2-butanamine, aiding in the understanding of their chemical behavior (Das et al., 1993).

Safety and Hazards

Safety measures for handling “1-Butanamine, 2-methyl-N-(2-methylbutylidene)-” include keeping away from sources of ignition, not breathing vapour, and wearing suitable protective clothing . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-methyl-N-(2-methylbutyl)butan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-5-9(3)7-11-8-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGDBHQTAMAGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN=CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334669
Record name 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanamine, 2-methyl-N-(2-methylbutylidene)-

CAS RN

54518-97-7
Record name 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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